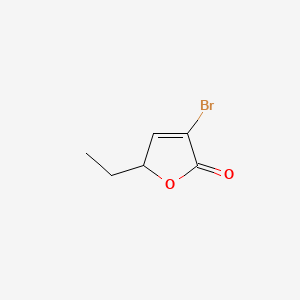(1)-3-Bromo-5-ethylfuran-2(5H)-one
CAS No.: 76508-26-4
Cat. No.: VC16971276
Molecular Formula: C6H7BrO2
Molecular Weight: 191.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 76508-26-4 |
|---|---|
| Molecular Formula | C6H7BrO2 |
| Molecular Weight | 191.02 g/mol |
| IUPAC Name | 4-bromo-2-ethyl-2H-furan-5-one |
| Standard InChI | InChI=1S/C6H7BrO2/c1-2-4-3-5(7)6(8)9-4/h3-4H,2H2,1H3 |
| Standard InChI Key | KCGSSVQARQZECQ-UHFFFAOYSA-N |
| Canonical SMILES | CCC1C=C(C(=O)O1)Br |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Structure
The IUPAC name for (±)-3-bromo-5-ethylfuran-2(5H)-one is 4-bromo-2-ethyl-2H-furan-5-one, reflecting its substitution pattern on the furan ring . The compound consists of a five-membered lactone ring (furan-2(5H)-one) substituted with a bromine atom at position 3 and an ethyl group at position 5. The stereochemical descriptor "(±)" indicates the racemic mixture of its enantiomers, though specific optical activity data remain unreported in accessible literature.
Table 1: Key Identifiers and Molecular Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 76508-26-4 | |
| EINECS Number | 278-482-9 | |
| Molecular Formula | C₆H₇BrO₂ | |
| Molecular Weight | 191.02 g/mol | |
| InChIKey | KCGSSVQARQZECQ-UHFFFAOYSA-N |
Synthesis and Reactivity
Table 2: Comparative Synthesis of Brominated Furanones
Reactivity Profile
The bromine atom at position 3 renders the compound susceptible to nucleophilic substitution (SN2), while the lactone ring participates in ring-opening reactions. In the presence of Lewis acids like Tf₂CHCH₂CHTf₂, it undergoes 1,4-addition with aldehydes, forming γ-butenolides . For instance, reaction with hex-2-enal yields 3-(4-bromo-5-oxo-2,5-dihydrofuran-2-yl)hexanal, demonstrating its utility in constructing chiral centers .
Physicochemical Properties
Thermal and Solubility Characteristics
While experimental data for (±)-3-bromo-5-ethylfuran-2(5H)-one are sparse, related compounds offer insights. 3-Bromo-5-methylfuran-2(5H)-one has a boiling point of 282.1°C and a density of 1.737 g/cm³ . The ethyl analog likely exhibits a higher boiling point due to increased molecular weight and van der Waals interactions. Solubility in polar aprotic solvents (e.g., DCM, THF) is anticipated, given its use in VMM reactions .
Applications in Organic Synthesis
Intermediate in Pharmaceutical Chemistry
(±)-3-Bromo-5-ethylfuran-2(5H)-one is pivotal in synthesizing γ-butenolides, structural motifs in natural products like ascorbic acid derivatives . Its reactivity enables the construction of quaternary carbon centers, as seen in the synthesis of 3-(4-bromo-5-oxo-2,5-dihydrofuran-2-yl)hexanal, a precursor to bioactive molecules .
Catalytic Asymmetric Reactions
The compound’s bromine atom serves as a leaving group in palladium-catalyzed cross-couplings. For example, Suzuki-Miyaura coupling with aryl boronic acids could yield arylated furanones, though such reactions remain unexplored in the literature .
Recent Advances and Future Directions
Recent studies emphasize enantioselective synthesis using chiral Lewis acids. For instance, Taguchi’s group achieved diastereomeric ratios up to 11:1 in VMM reactions, suggesting potential for asymmetric variants of (±)-3-bromo-5-ethylfuran-2(5H)-one . Future research could explore biocatalytic routes or flow chemistry adaptations to enhance scalability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume